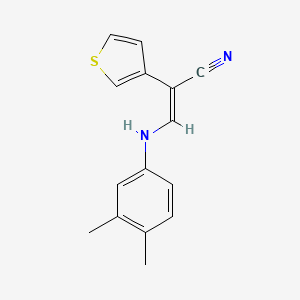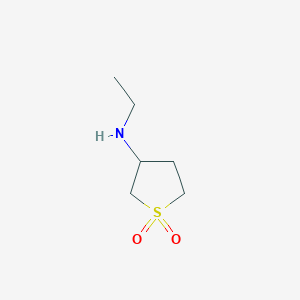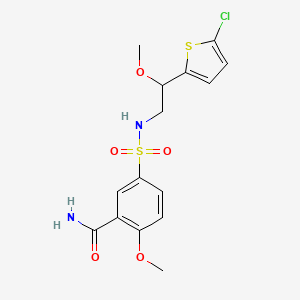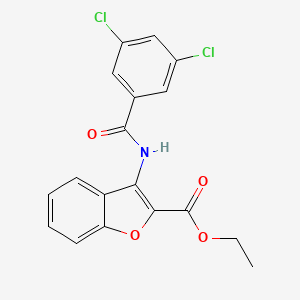
3-(3,4-Dimethylanilino)-2-(3-thienyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethylanilino)-2-(3-thienyl)acrylonitrile, commonly referred to as 3DTA, is a synthetic compound that is composed of an aniline, a thiophene, and an acrylonitrile moiety. It is a highly versatile compound with a wide range of applications in scientific research. In particular, it has been used to study the mechanism of action of enzymes and other proteins, to synthesize new compounds, and to study the biochemical and physiological effects of drugs.
Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions and Antimicrobial Activities
- Cycloaddition reactions of thiophene-containing acrylonitriles have been explored for synthesizing new compounds with potential antimicrobial activities . For instance, the cycloaddition of 5-(2-thienyl)methylene derivatives to acrylonitrile under thermal conditions yields cycloadducts with complete site and regioselectivity. Some of these products exhibit antimicrobial properties, suggesting their potential application in developing new antimicrobial agents (Ead, Metwalli, & Morsi, 1990).
Biotransformations in Sediments
- Biotransformations of organosulfur compounds in sediments, such as 3-mercaptopropionate, highlight the role of acrylate derivatives in natural sulfur cycles. These transformations involve enzymatic processes and are crucial for understanding sulfur metabolism in marine sediments (Kiene & Taylor, 1988).
Polymer Chemistry and Material Science
- The spontaneous copolymerization of acrylonitrile with substituted 1,3-dienes in the presence of ZnCl2 leads to the formation of alternating copolymers and cycloadducts. This process is influenced by the structure of the diene and its electron-rich character, providing insights into the synthesis of novel polymers with specific properties (Mikhael, Padías, & Hall, 1994).
High Molecular Weight Copolymers
- Research on high molecular weight copolymers for carbon fiber precursors shows that incorporating 3-aminocarbonyl-3-butenoic acid methyl ester into polyacrylonitrile improves pre-oxidation performance. This approach results in copolymers with significantly enhanced thermal properties, indicating potential applications in advanced material science (Liu et al., 2019).
Fluorescence and Chemical Sensing
- The synthesis and spectral properties of compounds like Acrylodan, which selectively labels thiol moieties in proteins, demonstrate the utility of acrylonitrile derivatives in developing polarity-sensitive fluorescent probes . These compounds show marked fluorescence enhancement upon reaction with thiols, suggesting their application in studying protein conformations and interactions (Prendergast et al., 1983).
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethylanilino)-2-thiophen-3-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-11-3-4-15(7-12(11)2)17-9-14(8-16)13-5-6-18-10-13/h3-7,9-10,17H,1-2H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWBKQHWEZYINP-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C#N)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C(/C#N)\C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylanilino)-2-(3-thienyl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate](/img/structure/B2837266.png)
![2-Cyclopropyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2837267.png)

![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2837269.png)
![3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2837274.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2837278.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2837280.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2837283.png)

![5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B2837285.png)